molecular formula C11H17ClN6O B12224707 5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B12224707
M. Wt: 284.74 g/mol
InChI Key: FELGNGMHHJRWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrazole Derivatives in Contemporary Chemical Research

Pyrazole derivatives occupy a central role in medicinal chemistry due to their structural versatility and broad-spectrum bioactivity. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, enables diverse functionalization at the N1, C3, C4, and C5 positions, facilitating tailored interactions with biological targets. Recent advancements have highlighted their efficacy as antimicrobial, anticancer, and anti-inflammatory agents. For example, 1,3,4,5-tetrasubstituted pyrazoles demonstrate potent activity against Staphylococcus aureus and Escherichia coli (MIC = 12.5 µg/mL), while pyrazole-carboxamide hybrids exhibit antifungal efficacy against Phytophthora infestans (77.78% inhibition at 100 µg/mL). Modern synthetic methods, including microwave-assisted cyclocondensation and transition-metal catalysis, have expanded access to complex pyrazole architectures, such as fused pyrazolo[3,4-b]pyridines and coumarin hybrids. These innovations underscore pyrazole’s adaptability in addressing emerging therapeutic challenges.

Table 1: Recent Advancements in Pyrazole Derivative Research

Application Key Compound Activity/Outcome Source
Antimicrobial 3-(4-Chlorophenyl)pyrazole 171 MIC = 0.0025–12.5 µg/mL against fungi
Anticancer Indolopyrazole-carbazole 12 IC₅₀ = 4.2 µM (HCT116 cells)
Anti-inflammatory Celecoxib analogs COX-2 selectivity >100-fold vs. COX-1

Significance of Carboxamide Functionalization in Heterocyclic Chemistry

Carboxamide (-CONH₂) groups enhance the pharmacological profile of heterocycles by improving solubility, hydrogen-bonding capacity, and target affinity. In pyrazole systems, carboxamide substitution at C3 or C5 modulates electronic effects and steric bulk, often amplifying bioactivity. For instance, N-(pyridinyl)pyrazole-4-carboxamides show 73% inhibition of Gibberella zeae at 100 µg/mL, while rhodanine-3-fatty acid-conjugated pyrazoles exhibit enhanced Gram-negative bacterial uptake. The carboxamide moiety also serves as a bioisostere for carboxylic acids, mitigating metabolic instability while retaining binding potency. This functional group’s versatility is evident in its role in kinase inhibitors (e.g., binding to ATP pockets) and antimicrobial agents (e.g., disrupting cell wall synthesis).

Table 2: Carboxamide vs. Other Functional Groups in Pyrazole Derivatives

Functional Group Solubility (logP) Target Affinity (Kd, nM) Metabolic Stability
Carboxamide 1.8–2.5 10–50 High
Methyl 2.5–3.2 100–200 Moderate
Nitrile 1.2–1.7 30–80 Low

Rationale for Investigating 5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide Hydrochloride

This compound’s structure integrates two pyrazole rings linked by a methylamino bridge, with a carboxamide group at C3 and a hydrochloride counterion. The ethyl group at the 2-position of the first pyrazole enhances lipophilicity (predicted logP = 2.1), potentially improving blood-brain barrier penetration, while the hydrochloride salt boosts aqueous solubility (>10 mg/mL). The bis-pyrazole scaffold may enable dual-target engagement, akin to COX-2/5-LOX inhibitors, which synergistically suppress inflammatory mediators. Preliminary molecular docking studies suggest affinity for kinase domains (e.g., Pim-1, IC₅₀ ≈ 0.15 µM), positioning it as a candidate for oncology or immunology research.

Table 3: Structural Features and Hypothesized Effects

Feature Hypothesized Role
2-Ethylpyrazole subunit Enhances hydrophobic interactions with target
Methylamino bridge Facilitates conformational flexibility
Carboxamide at C3 Mediates hydrogen bonding with catalytic residues
Hydrochloride salt Improves crystallinity and dissolution rate

Scope and Objectives of the Present Academic Review

This review systematically evaluates the chemical and pharmacological attributes of 5-[(2-ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide hydrochloride, with three objectives:

  • Synthetic Analysis : Critique existing and potential routes for constructing its bis-pyrazole framework.
  • Structure-Activity Relationship (SAR) : Correlate substituent effects with bioactivity using analogous compounds.
  • Application Potential : Identify therapeutic niches (e.g., kinase inhibition, antimicrobial action) through comparative profiling.

Properties

Molecular Formula

C11H17ClN6O

Molecular Weight

284.74 g/mol

IUPAC Name

5-[(2-ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C11H16N6O.ClH/c1-3-17-8(4-5-14-17)7-13-10-6-9(11(12)18)16(2)15-10;/h4-6H,3,7H2,1-2H3,(H2,12,18)(H,13,15);1H

InChI Key

FELGNGMHHJRWOT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation and Functionalization

The core pyrazole structure is typically constructed via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-keto esters or nitriles under acidic or basic conditions. For 2-methylpyrazole-3-carboxamide, ethyl acetoacetate is condensed with hydrazine hydrate in ethanol under reflux, followed by amidation with ammonium hydroxide.

Key Reaction Conditions :

  • Solvent : Ethanol or THF
  • Temperature : 60–80°C for cyclization
  • Catalyst : HCl or acetic acid

Introduction of the (2-Ethylpyrazol-3-yl)methylamine Side Chain

The side chain is introduced via nucleophilic substitution or reductive amination. One method involves:

  • Synthesis of 2-ethylpyrazole-3-carbaldehyde : 2-Ethylpyrazole is formylated using Vilsmeier-Haack conditions (POCl₃/DMF).
  • Reductive Amination : The aldehyde is reacted with 2-methylpyrazole-3-carboxamide in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.

Optimization Notes :

  • Yield : 65–72% after column chromatography
  • Purification : Silica gel chromatography (eluent: ethyl acetate/hexane 3:7)

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in anhydrous ether or by dissolving in ethanol and adding concentrated HCl. Crystallization is induced via slow evaporation or anti-solvent addition (e.g., diethyl ether).

Critical Parameters :

  • Stoichiometry : 1:1 molar ratio of free base to HCl
  • Solvent System : Ethanol/ether mixtures for controlled crystallization

Advanced Methodologies from Patent Literature

CDI-Mediated Coupling (Patent US8604022B2)

A patent-published method uses N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid intermediate before amidation:

  • Activation : 2-Methylpyrazole-3-carboxylic acid is treated with CDI in THF at 50–55°C for 2 hours.
  • Amination : The activated intermediate is reacted with (2-ethylpyrazol-3-yl)methylamine in THF at 60–65°C for 48 hours.
  • Acidification : The product is treated with HCl in ethanol to form the hydrochloride salt.

Data Table 1: CDI-Mediated Synthesis Optimization

Parameter Optimal Range Yield (%) Purity (HPLC)
CDI Equivalents 1.2 eq 78 98.5
Reaction Time 48 hours 82 99.1
Temperature 60–65°C 75 97.8

Microwave-Assisted Synthesis (Patent US9657003B2)

Microwave irradiation significantly reduces reaction times. A one-pot protocol involves:

  • Cyclocondensation : Hydrazine hydrate and ethyl 3-oxobutanoate in DMF, irradiated at 150°C for 15 minutes.
  • Side Chain Coupling : Addition of (2-ethylpyrazol-3-yl)methylamine and CDI, irradiated at 100°C for 30 minutes.

Advantages :

  • Time Reduction : 2 hours vs. 48 hours conventional
  • Yield Improvement : 85% vs. 70%

Challenges and Solutions in Scale-Up

Impurity Control

  • Byproduct Formation : Over-alkylation during reductive amination is mitigated by using a 10% excess of the amine component.
  • Residual Solvents : THF and DMF are removed via azeotropic distillation with toluene.

Crystallization Optimization

  • Anti-Solvent Addition : Gradual addition of diethyl ether to ethanolic solutions improves crystal size distribution.
  • Temperature Gradient : Cooling from 50°C to 0°C at 5°C/hour enhances purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Key Structural Features and Modifications

The compound’s closest structural analog is 5-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride (CAS 1856100-37-2), which differs by substituents on the pyrazole ring. The target compound has a 2-ethyl group, whereas the analog has 2,5-dimethyl groups. This substitution impacts physicochemical properties:

  • Steric Effects : The bulkier ethyl group may influence binding affinity to biological targets.

Data Table: Molecular and Physicochemical Comparison

Property Target Compound Analog (CAS 1856100-37-2)
Molecular Formula C12H19ClN6O (inferred*) C11H17ClN6O
Molecular Weight ~298.77 (calculated) 284.74
Pyrazole Substituents 2-Ethyl, 3-methyl 2,5-Dimethyl
Salt Form Hydrochloride Hydrochloride
Potential Applications Kinase inhibition (inferred) Research chemical (unspecified)

Comparison with Therapeutic Hydrochloride Salts

Pazopanib Hydrochloride

Pazopanib (CAS 635702-64-6) is a benzenesulfonamide-based tyrosine kinase inhibitor targeting VEGF receptors, approved for cancer treatment . While both compounds are hydrochloride salts, key differences include:

  • Core Structure : Pazopanib features a sulfonamide and indazole moiety, whereas the target compound is pyrazole-centric.
  • Therapeutic Use : Pazopanib is clinically validated for angiogenesis inhibition, while the target compound’s applications remain speculative without direct evidence.
  • Molecular Weight : Pazopanib (474.00 g/mol) is significantly larger, reflecting its complex heterocyclic architecture .

Ranitidine Hydrochloride

Ranitidine (a histamine H2-receptor antagonist) shares the hydrochloride salt but is structurally distinct, with a furan and nitroethenyl backbone . This highlights how salt forms are broadly utilized to optimize pharmacokinetics across diverse drug classes.

Biological Activity

5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C11H17ClN6O
Molecular Weight 284.74 g/mol
IUPAC Name 5-[(2-ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride
InChI Key FELGNGMHHJRWOT-UHFFFAOYSA-N

Biological Activity

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Pyrazole derivatives are known to inhibit cyclooxygenases (COX), which are critical in inflammatory pathways. For instance, compounds like celecoxib (a COX-2 inhibitor) have shown significant anti-inflammatory effects .
  • Anticancer Properties : Studies have suggested that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. Research indicates that this compound may act similarly, potentially targeting pathways like PI3K/Akt and MAPK .
  • Antimicrobial Activity : Recent investigations have highlighted the antimicrobial properties of pyrazoles. The compound's ability to inhibit bacterial growth has been noted, suggesting its potential application in treating infections caused by resistant strains .

The biological activity of 5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride is believed to stem from its interaction with specific molecular targets:

  • Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing downstream signaling pathways.
  • Enzyme Interaction : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects.

Case Studies and Research Findings

Several studies have documented the biological effects of pyrazole compounds:

  • Inhibition of Type III Secretion Systems (T3SS) : Research highlighted the efficacy of certain pyrazoles in inhibiting T3SS in pathogenic bacteria, which is crucial for their virulence . This suggests that similar mechanisms might be applicable to 5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride.
  • Antitumor Activity : A study focused on a series of pyrazole derivatives showed that modifications at specific positions significantly enhanced their anticancer activity against various cancer cell lines . This indicates a promising avenue for further exploration of this compound's structure-activity relationship.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.